tert-Butyl (1-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)ethyl)carbamate: is a heterocyclic compound that belongs to the class of pyrazolopyridines. This compound is characterized by the presence of a pyrazole ring fused to a pyridine ring, forming a bicyclic structure. The tert-butyl group and the carbamate functionality add to its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)ethyl)carbamate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Pyridine Ring: The pyridine ring is then fused to the pyrazole ring through a cyclization reaction, often involving a suitable catalyst and heating.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a nucleophilic substitution reaction using tert-butyl chloride and a strong base.
Formation of the Carbamate Group: The carbamate group is formed by reacting the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it to a dihydropyridine or tetrahydropyridine derivative.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the carbamate and tert-butyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Dihydropyridine and tetrahydropyridine derivatives.
Substitution: Various substituted carbamate and tert-butyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Receptor Binding: It can bind to specific receptors in biological systems, influencing cellular signaling pathways.
Medicine
Drug Development: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) are conducted to understand its behavior in biological systems.
Industry
Material Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings.
Agriculture: It may be used in the formulation of agrochemicals, such as pesticides and herbicides.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing cellular responses and signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1-(4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethyl)carbamate
- tert-Butyl (1-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-d]pyridin-3-yl)ethyl)carbamate
- tert-Butyl (1-(4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-yl)ethyl)carbamate
Uniqueness
The uniqueness of tert-Butyl (1-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)ethyl)carbamate lies in its specific substitution pattern and the presence of the tert-butyl and carbamate groups. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H22N4O2 |
---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
tert-butyl N-[1-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H22N4O2/c1-8(15-12(18)19-13(2,3)4)11-9-7-14-6-5-10(9)16-17-11/h8,14H,5-7H2,1-4H3,(H,15,18)(H,16,17) |
InChI Key |
CGSJNPOINNOUDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NNC2=C1CNCC2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.